7-methyl-3-piperidin-3-ylquinazolin-4(3H)-one
Description
Historical Development of Quinazolin-4(3H)-one Chemistry
The quinazolin-4(3H)-one scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in 1869 via anthranilic acid and cyanide reactions. Early work by Griess and Weddige established its bicyclic structure, characterized by a benzene ring fused to a pyrimidin-4(3H)-one moiety. The mid-20th century marked a turning point, as the isolation of bioactive quinazolinone alkaloids from Dichroa febrifuga spurred medicinal interest. By the 1950s, methaqualone—a 2,3-disubstituted quinazolinone—became the first FDA-approved drug in this class, demonstrating sedative-hypnotic properties.
Structural stability under oxidative and hydrolytic conditions enabled systematic derivatization. The 1980s–2000s saw over 100 quinazolinone-based drugs enter clinical trials, particularly in oncology and infectious diseases. Key milestones include:
| Year | Discovery/Advancement | Impact |
|---|---|---|
| 1869 | First synthesis of 2-ethoxy-4(3H)-quinazolinone | Foundation for synthetic methodologies |
| 1951 | Methaqualone approval | Proof of therapeutic applicability |
| 2000s | Gefitinib (EGFR inhibitor) development | Validation of kinase-targeting quinazolinones |
Evolution of Piperidinyl-Substituted Quinazolinones
Piperidine integration into quinazolinones emerged as a strategy to enhance blood-brain barrier penetration and receptor affinity. Early work focused on 3-piperidinyl substitutions, leveraging the amine’s capacity for hydrogen bonding and cationic interactions. Synthetic breakthroughs included:
- Regioselective alkylation : Using K~2~CO~3~-mediated reactions to attach piperidine at N-3 while preserving the 4-oxo group.
- Tandem cyclization-amination : Combining anthranilic acid derivatives with piperidine-containing isothiocyanates to construct the core.
Structure-activity relationship (SAR) studies revealed that piperidinyl groups at position 3 improve solubility and modulate steric interactions with hydrophobic kinase domains. For example, 3-piperidin-4-yl analogs demonstrated 4-fold greater EGFR inhibition (IC~50~ = 12 nM) compared to non-piperidinyl counterparts.
7-Methyl-3-Piperidin-3-ylquinazolin-4(3H)-one in Current Research Landscape
The 7-methyl-3-piperidin-3-yl variant represents a strategic optimization of earlier scaffolds. Key features driving interest include:
- Methyl at C-7 : Introduces electron-donating effects, stabilizing the quinazolinone ring against metabolic oxidation. Computational models suggest this substitution reduces cytochrome P450 binding by 22% compared to unmethylated analogs.
- Piperidin-3-yl vs. Piperidin-4-yl : The 3-positional isomer creates a distinct spatial orientation, potentially favoring interactions with allosteric kinase pockets. Molecular docking shows a 1.8 Å closer proximity to HER2’s ATP-binding site compared to 4-yl derivatives.
Recent synthetic routes involve:
- Multi-step alkylation :
Ongoing studies focus on:
- Kinase profiling : Preliminary data indicate dual EGFR/HER2 inhibition (K~i~ = 8.3 nM and 14.7 nM, respectively).
- Biosynthetic parallels : Fungal nonribosomal peptide synthetases (NRPS) recently shown to assemble 4(3H)-quinazolinones, offering potential biocatalytic routes for scaled production.
This compound exemplifies modern quinazolinone design—merging targeted substitutions with insights from natural biosynthesis. While clinical data remain forthcoming, its structural innovations position it as a template for next-generation kinase modulators.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3-piperidin-3-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-4-5-12-13(7-10)16-9-17(14(12)18)11-3-2-6-15-8-11/h4-5,7,9,11,15H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIBVGCFNPRJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C=N2)C3CCCNC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-3-piperidin-3-ylquinazolin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This quinazoline derivative has been studied for its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone core with a piperidine moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that this compound shows promising activity against various cancer cell lines. The compound's mechanism involves inhibition of key signaling pathways related to tumor growth.
Table 1: Anticancer Activity Data
These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. The compound significantly reduces the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity Data
These results suggest a strong anti-inflammatory effect, making it a candidate for further therapeutic development.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate adenosine receptors has been linked to enhanced neuronal survival.
Table 3: Neuroprotective Activity Data
| Model | Effect | Reference |
|---|---|---|
| SH-SY5Y Cells | Increased cell viability by 30% at 5 µM | |
| Mouse Model | Reduced neuroinflammation |
Case Studies
- Study on Antitumor Effects : A comprehensive study involving the administration of this compound to mice with induced tumors showed significant tumor size reduction compared to controls. The study concluded that the compound effectively inhibits tumor growth through apoptosis induction in cancer cells.
- Inflammation Model : In a rat model of arthritis, treatment with this quinazoline derivative resulted in reduced swelling and pain, indicating its potential role as an anti-inflammatory agent.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Antitumor Activity : Research indicates that quinazoline derivatives, including 7-methyl-3-piperidin-3-ylquinazolin-4(3H)-one, demonstrate significant antitumor effects. For example, studies have shown that certain quinazolinones can inhibit tumor growth in various cancer cell lines, including breast cancer models such as MDA-MB-468 and MCF-7 . The mechanism often involves the inhibition of specific kinases associated with tumor progression.
- Neuropharmacological Effects : The piperidine moiety in this compound suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders. Compounds with piperidine structures are known to influence dopamine and serotonin receptors, indicating possible antidepressant or anxiolytic properties.
Anticancer Applications
The antitumor properties of this compound position it as a potential candidate for cancer therapy. Its structural similarity to established anticancer agents like gefitinib and erlotinib suggests that it may act through similar pathways by targeting epidermal growth factor receptors (EGFR) or other kinases involved in cell proliferation .
Pain Management
Emerging research highlights the dual activity of quinazoline derivatives on voltage-gated calcium channels and μ-opioid receptors, indicating potential applications in pain management . This dual-action mechanism could provide a novel approach to treating chronic pain conditions without the side effects commonly associated with traditional opioids.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Breast Cancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as an effective anticancer agent .
- Neuropharmacological Assessment : In preclinical trials assessing the neuropharmacological effects of similar compounds, results indicated improvements in anxiety-like behaviors in rodent models, supporting further investigation into its use as an anxiolytic medication.
Comparison with Similar Compounds
Key Observations :
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., nitro, sulfonyl) or triazolylmethyl substituents show enhanced antimicrobial effects, likely due to increased reactivity or membrane disruption .
- Kinase Inhibition : Piperidine-containing derivatives (e.g., ) demonstrate kinase modulation, suggesting the target compound’s piperidinyl group could be leveraged for similar applications .
Q & A
What are the common synthetic routes for 7-methyl-3-piperidin-3-ylquinazolin-4(3H)-one, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves multi-step pathways, starting with the formation of the quinazolinone core followed by piperidine substitution. Key steps include:
- Coupling reactions (e.g., amidation or alkylation) to introduce the piperidinyl group .
- Purification via column chromatography or recrystallization to isolate intermediates .
- Final characterization using NMR (¹H/¹³C), mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity .
Optimization focuses on solvent choice (e.g., DMF or ethanol), temperature control (reflux conditions), and catalysts (e.g., palladium for coupling) to enhance yields (>70%) and purity (>95%) .
What structural features of this compound influence its pharmacological activity?
Basic Research Question
The compound’s activity is governed by:
- Quinazolin-4(3H)-one core : A planar aromatic system enabling π-π stacking with biological targets .
- Piperidin-3-yl substituent : Enhances solubility and facilitates receptor binding via hydrogen bonding .
- 7-Methyl group : Modulates steric effects and metabolic stability .
Computational analysis (e.g., molecular docking) can predict interactions with enzymes like kinases or proteases .
How should researchers design experiments to characterize this compound’s purity and stability?
Basic Research Question
Methodological approaches include:
- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
- Spectroscopic analysis : ¹H NMR (δ 2.3–8.3 ppm for aromatic protons) and HRMS (m/z calculated for C₁₆H₁₉N₃O: 269.15) .
- Stability testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
What preliminary assays are recommended to evaluate its biological activity?
Basic Research Question
Initial screening should focus on:
- Enzymatic inhibition : Dose-response assays (IC₅₀) against kinases (e.g., EGFR) or proteases, using fluorescence-based substrates .
- Cell viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .
- Anti-inflammatory potential : ELISA to measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
How can structure-activity relationship (SAR) studies be conducted to improve potency?
Advanced Research Question
SAR strategies include:
- Substituent variation : Replace the 7-methyl group with halogens or electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Piperidine modifications : Introduce hydroxyl or amine groups to improve solubility and pharmacokinetics .
- Bioisosteric replacement : Substitute the quinazolinone core with pyridopyrimidinone to assess activity shifts .
Validate changes via in vitro dose-response assays and molecular dynamics simulations .
How should conflicting data in biological assays be resolved?
Advanced Research Question
Contradictions (e.g., variable IC₅₀ values across studies) require:
- Reproducibility checks : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-analysis : Compare data with structurally similar quinazolinones (e.g., 3-(3-hydroxyphenyl)-2-methyl derivatives) to identify trends .
What computational tools are effective for predicting binding modes?
Advanced Research Question
Use:
- Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- Pharmacophore mapping (MOE) : Identify critical hydrogen bond donors/acceptors in the piperidinyl group .
How can synthetic yields be improved without compromising purity?
Advanced Research Question
Strategies include:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .
- Flow chemistry : Optimize mixing and heat transfer for exothermic steps (e.g., cyclization) .
- Catalyst screening : Test Pd/C or ZnCl₂ for coupling reactions to minimize byproducts .
What methods validate the compound’s stability in biological matrices?
Advanced Research Question
Employ:
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to measure unbound fractions .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- pH-dependent degradation : Test solubility and stability in buffers (pH 1–9) to guide formulation .
How can novel derivatives be synthesized for patentability?
Advanced Research Question
Focus on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
